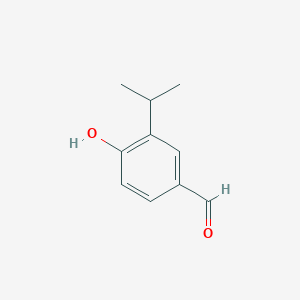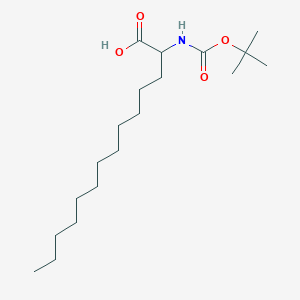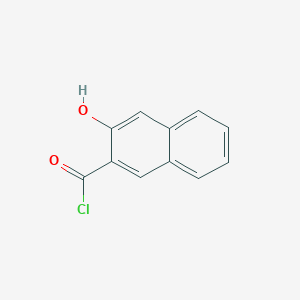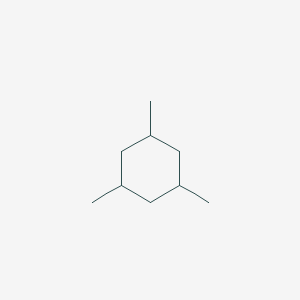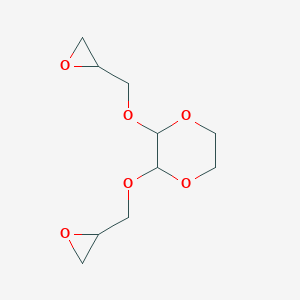
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane, also known as DGEBA, is a commonly used epoxy resin in scientific research. It is a clear, viscous liquid that is widely used in the fields of chemistry, materials science, and engineering. DGEBA has a wide range of applications due to its excellent mechanical properties, chemical resistance, and adhesion to various substrates.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is based on the reaction of the epoxy groups with various functional groups, such as amines, acids, and alcohols. This reaction results in the formation of a covalent bond between the epoxy group and the functional group, leading to the formation of a highly cross-linked polymer network.
Efectos Bioquímicos Y Fisiológicos
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is not intended for use in biological systems and has not been studied for its biochemical or physiological effects. Therefore, it is important to handle 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane with caution and follow appropriate safety procedures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane has several advantages for use in laboratory experiments. It is a versatile material that can be easily synthesized and modified to suit specific research needs. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials also exhibit excellent mechanical, thermal, and electrical properties, making them suitable for a wide range of applications.
However, there are also limitations to the use of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane in laboratory experiments. It is a highly viscous liquid that can be difficult to handle and process. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials also tend to be brittle and can exhibit poor impact resistance.
Direcciones Futuras
There are several future directions for research on 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials. One area of interest is the development of new synthesis methods that can produce 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials with improved properties. Another area of interest is the study of the mechanical and thermal properties of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials under different conditions, such as varying temperatures and pressures. Additionally, there is potential for the use of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials in biomedical applications, such as drug delivery and tissue engineering.
Métodos De Síntesis
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is typically synthesized by the reaction of epichlorohydrin and bisphenol A in the presence of a catalyst. This process results in the formation of a highly cross-linked polymer that is insoluble in most solvents. The reaction is carried out under controlled conditions to ensure the desired molecular weight and degree of cross-linking.
Aplicaciones Científicas De Investigación
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is widely used in scientific research as a starting material for the synthesis of various polymers and composites. It is also used as a coating material for various substrates, such as metals, ceramics, and plastics. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials have been extensively studied for their mechanical, thermal, and electrical properties.
Propiedades
Número CAS |
10043-09-1 |
|---|---|
Nombre del producto |
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane |
Fórmula molecular |
C10H16O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane |
InChI |
InChI=1S/C10H16O6/c1-2-12-10(16-6-8-4-14-8)9(11-1)15-5-7-3-13-7/h7-10H,1-6H2 |
Clave InChI |
JULKRYOAFFXCDV-UHFFFAOYSA-N |
SMILES |
C1COC(C(O1)OCC2CO2)OCC3CO3 |
SMILES canónico |
C1COC(C(O1)OCC2CO2)OCC3CO3 |
Sinónimos |
2,3-Bis(oxiranylmethyl)-1,4-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



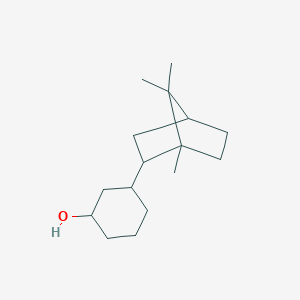
![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
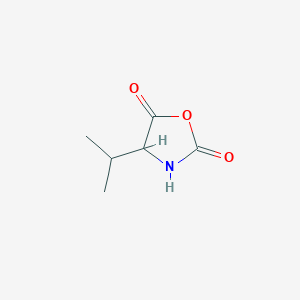
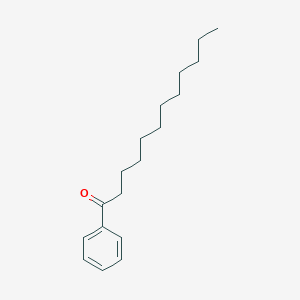
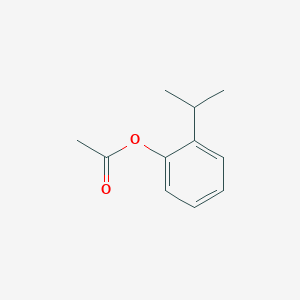
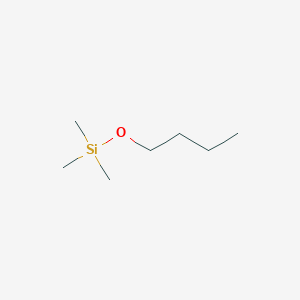
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)

